

Physicochemical properties of 1-(5-Bromopyridin-2-yl)azepane

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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)azepane

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An In-depth Technical Guide to the Physicochemical Properties of **1-(5-Bromopyridin-2-yl)azepane**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure to Function

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. Small molecules containing privileged heterocyclic motifs, such as the azepane ring, are of significant interest due to their diverse pharmacological activities.^{[1][2]} The compound **1-(5-Bromopyridin-2-yl)azepane**, a key pharmaceutical intermediate, embodies this principle.^[3] Its structure, featuring a bromopyridine unit linked to a seven-membered azepane ring, suggests potential applications in medicinal chemistry, where such components are integral to modulating biological targets.^{[2][4]}

A thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundational data upon which its entire development trajectory is built. Properties such as solubility, lipophilicity (LogP), and melting point dictate everything from initial screening viability and formulation strategies to absorption, distribution, metabolism, and excretion (ADME) profiles. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of **1-(5-Bromopyridin-2-yl)azepane**. More importantly, it delves into the causality behind the

experimental methodologies required for their determination, offering a self-validating framework for researchers to generate reliable and reproducible data.

Chemical Identity and Structural Characteristics

Correctly identifying the molecule is the first step in any scientific investigation. The fundamental identifiers for **1-(5-Bromopyridin-2-yl)azepane** are crucial for database searches, procurement, and regulatory documentation.

Identifier	Value	Source
IUPAC Name	1-(5-bromopyridin-2-yl)azepane	[3]
CAS Number	1175900-46-5	[3] [5]
Molecular Formula	C ₁₁ H ₁₅ BrN ₂	[5]
Molecular Weight	255.15 g/mol	[5]
Canonical SMILES	<chem>C1CCN(CC1)C2=CC=C(C=N2)Br</chem>	[3]
PubChem CID	39357230	[3]

Computed Physicochemical Properties:

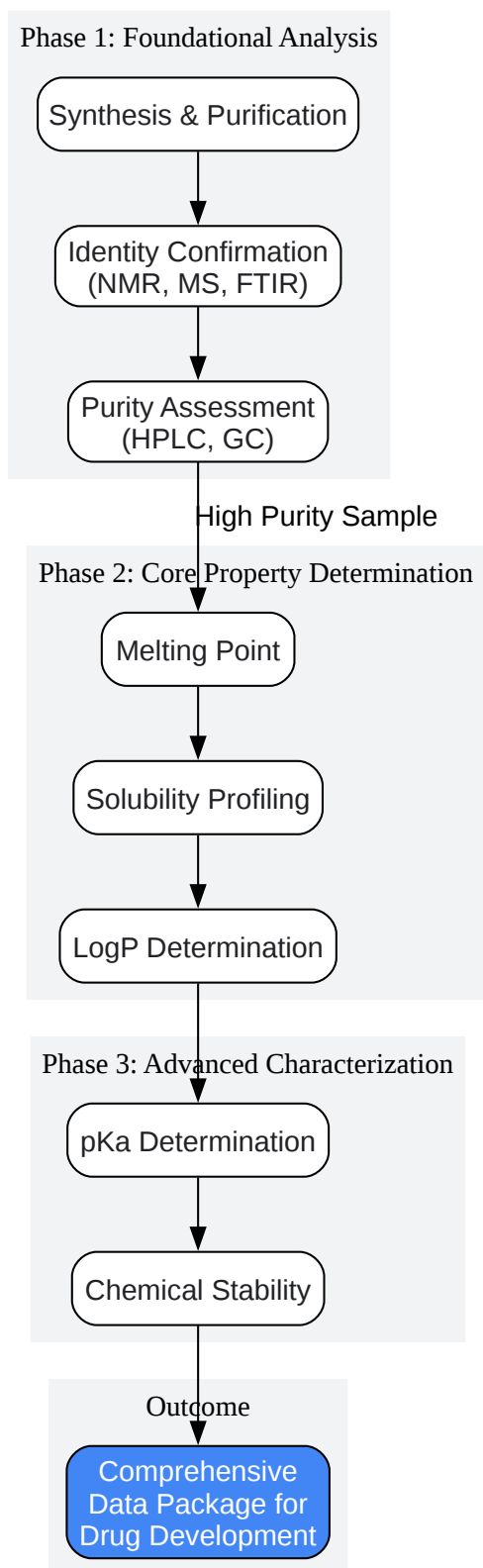
Property	Value	Note
XLogP3-AA	3.5	A computed value for the isomeric 1-(6-Bromo-2-pyridinyl)azepane, suggesting significant lipophilicity. [6]
Hydrogen Bond Donors	0	[6]
Hydrogen Bond Acceptors	2	[6]

Experimental Determination of Core Properties

While computational models provide useful estimates, empirical data is the gold standard in drug development. The following sections detail the principles and validated protocols for determining the key physicochemical properties of **1-(5-Bromopyridin-2-yl)azepane**.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that foundational data is gathered efficiently, informing subsequent, more complex experiments.



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Caption: General workflow for physicochemical characterization of a new chemical entity.

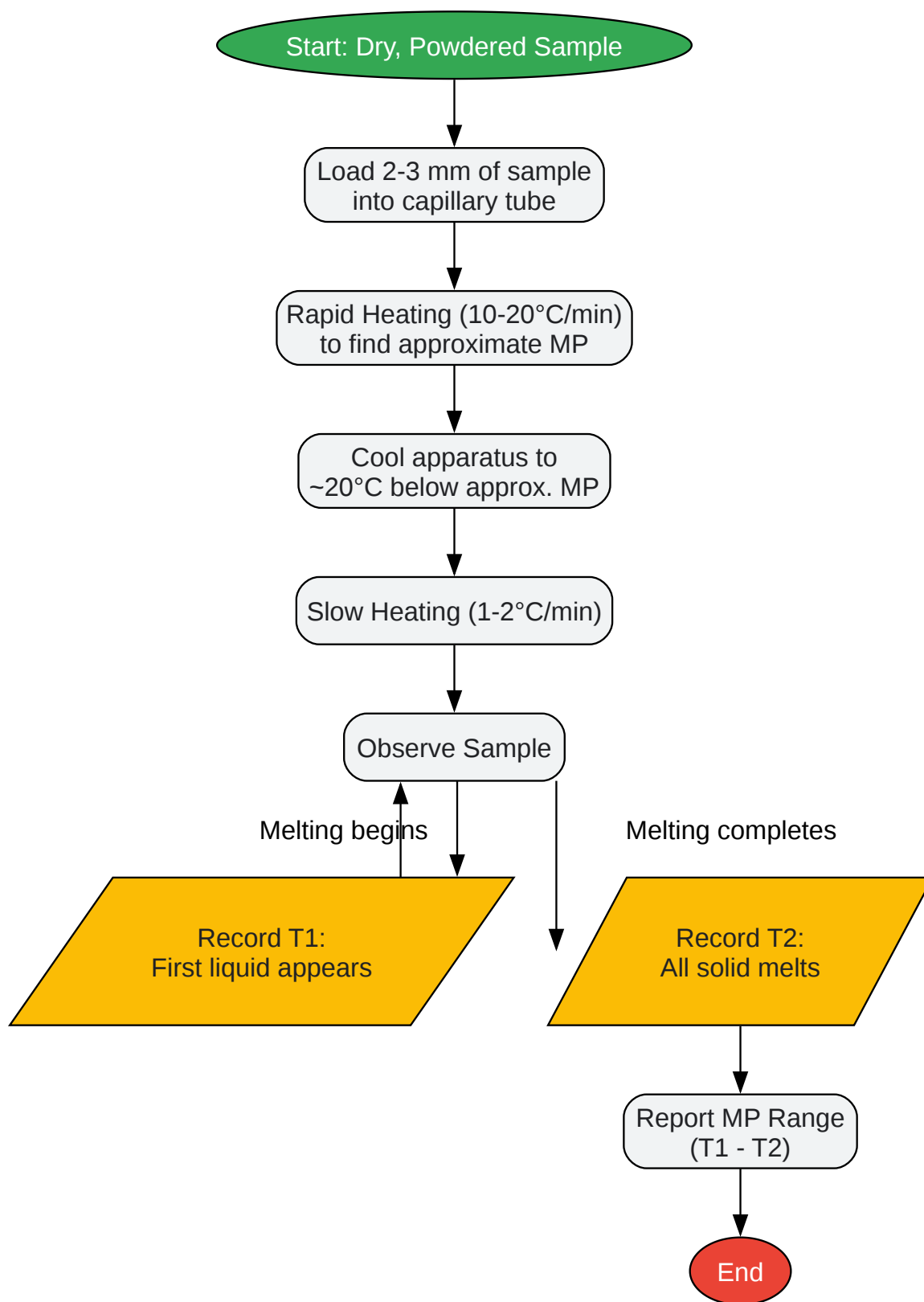
Melting Point: A Criterion for Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of impurities.^{[7][8]} While no experimental melting point for **1-(5-Bromopyridin-2-yl)azepane** is publicly available, the following protocol outlines its determination.^[9]

Principle: The capillary method involves heating a small, powdered sample in a sealed capillary tube at a controlled rate while observing the temperature at which melting begins and completes.^{[7][10]}

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. This is critical for uniform heat transfer.
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube down a long glass tube to compact the sample to a height of 2-3 mm.^[11]
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).^[11]
- **Rapid Determination (Optional but Recommended):** Heat the sample rapidly (10-20°C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.^{[7][11]}
- **Accurate Determination:** Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.^[11]
 - **Causality:** A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.
- **Observation and Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears.

- Record the temperature (T_2) when the last crystal of solid melts completely.
- The melting point is reported as the range $T_1 - T_2$.
- Validation: Perform the determination in triplicate to ensure reproducibility. Periodically calibrate the apparatus using standards with known melting points (e.g., urea, cinnamic acid).[\[11\]](#)



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Caption: Step-by-step workflow for capillary melting point determination.

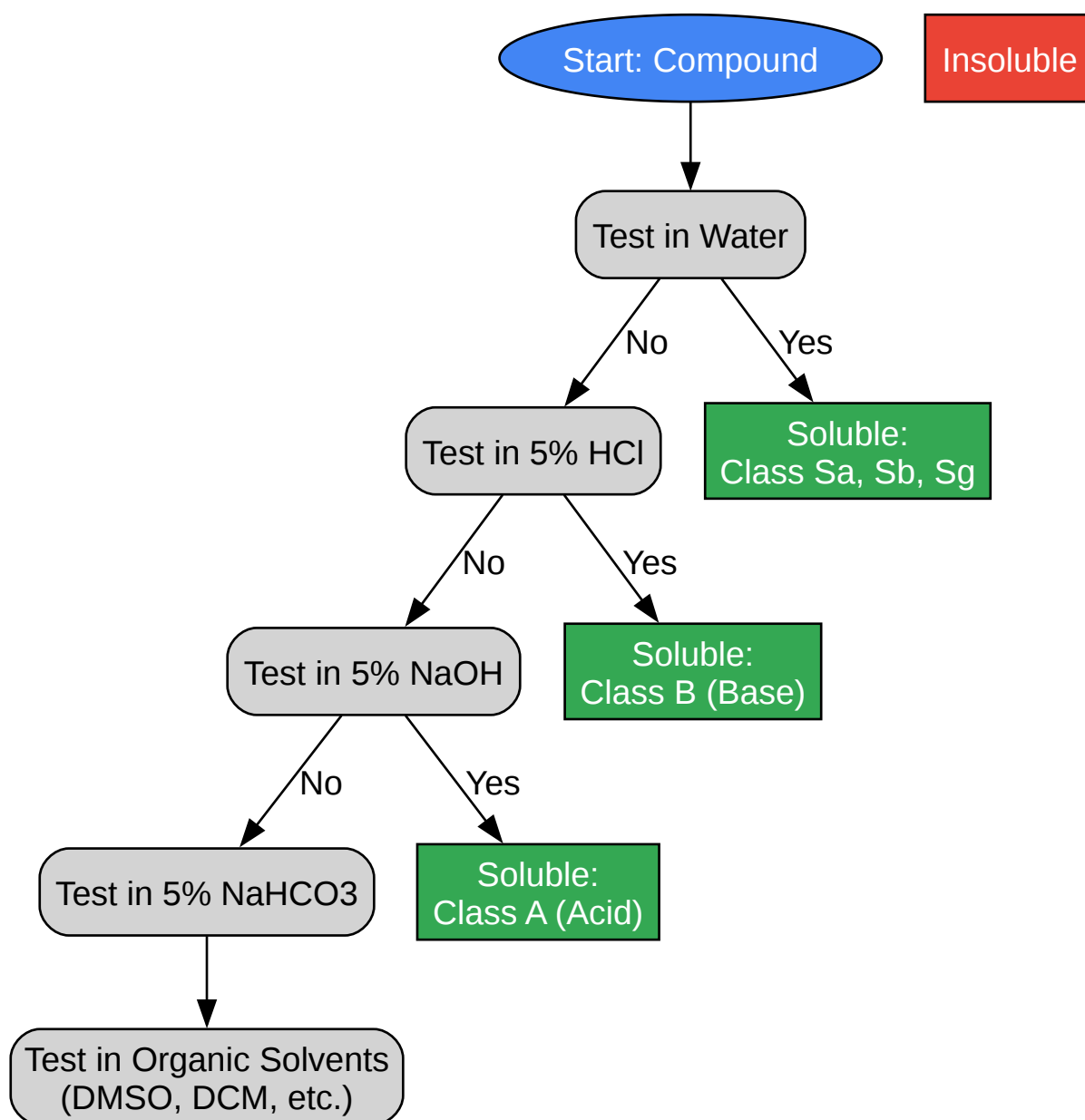
Solubility: The Key to Biological Availability and Formulation

Solubility, the ability of a solute to dissolve in a solvent, is arguably one of the most critical physicochemical properties.^[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The presence of a basic nitrogen in the azepane ring and another in the pyridine ring, along with the lipophilic brominated aromatic system, suggests that the solubility of **1-(5-Bromopyridin-2-yl)azepane** will be highly pH-dependent.

Principle: A qualitative solubility profile is built by systematically testing the compound's solubility in a series of solvents, moving from neutral to acidic and basic aqueous solutions. This allows for the classification of the compound based on its functional groups.^[13]

General Procedure: For each step, add ~25 mg of the compound to a test tube containing 0.75 mL of the solvent. Shake vigorously for 1-2 minutes. Observe if the solid dissolves completely.^[13]

- **Water:** Test solubility in deionized water. The presence of polar nitrogen atoms may confer slight solubility, but the large hydrocarbon and aromatic portion likely limits it.^[14]
- **5% HCl (aq):** Test solubility. The basic nitrogen atoms on the pyridine and azepane rings should be protonated by the acid, forming a more polar and water-soluble hydrochloride salt. A positive result here would classify the compound as a base (Class B).^{[13][15]}
- **5% NaOH (aq):** Test solubility. Given the absence of strongly acidic protons, the compound is expected to be insoluble in NaOH.
- **5% NaHCO₃ (aq):** Test solubility. This is used to differentiate strong from weak acids. The compound is expected to be insoluble.^[15]
- **Organic Solvents:** Test solubility in common organic solvents like ethanol, methanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO). This information is vital for selecting solvents for reaction workups, purification, and analytical sample preparation.



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Caption: Decision tree for the systematic classification of organic compound solubility.

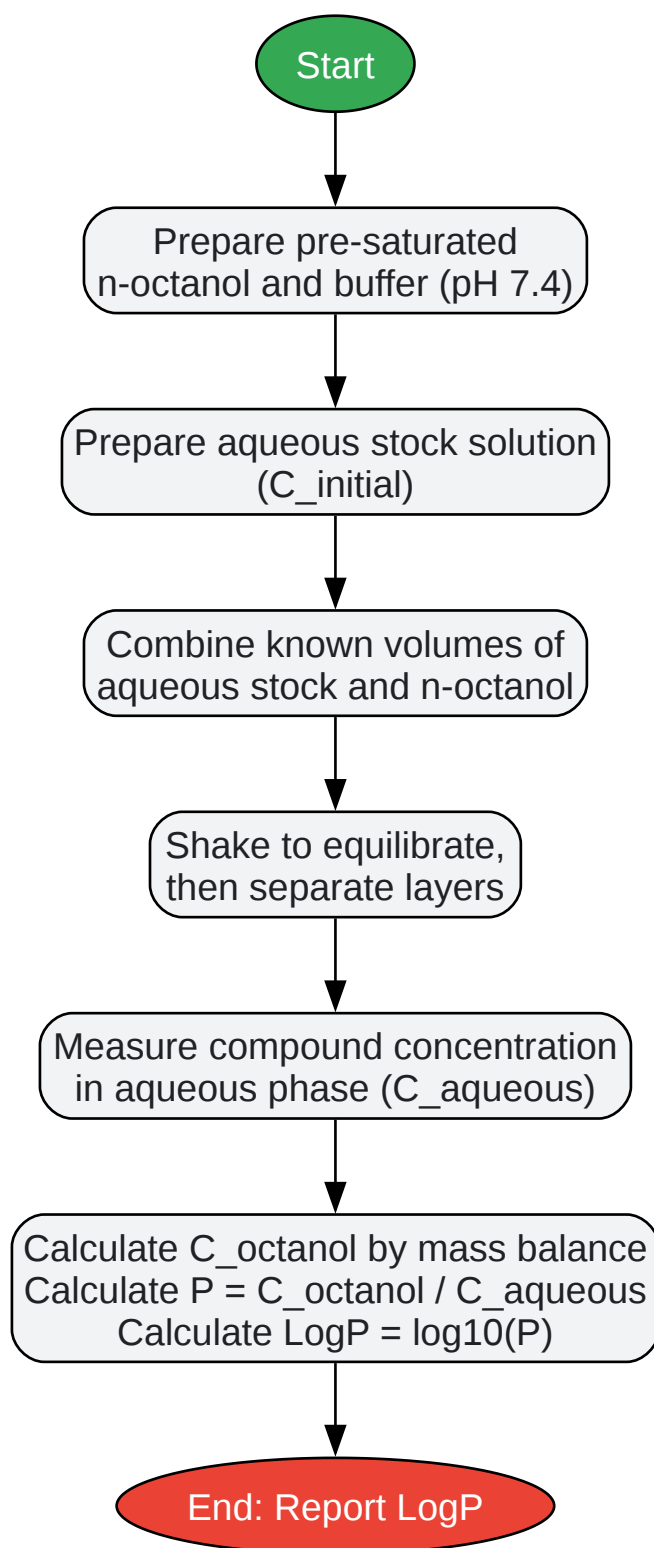
Lipophilicity (LogP): Measuring Membrane Permeability

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross cell membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.^[16] For convenience, this is expressed on a logarithmic scale (LogP).

$$\text{LogP} = \log_{10} ([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})[16]$$

A positive LogP value indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[16] The computed XLogP of 3.5 for a close isomer suggests **1-(5-Bromopyridin-2-yl)azepane** is highly lipophilic.[6] The gold standard for experimental determination is the shake-flask method.[17]

- Phase Preparation: Prepare n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, to mimic physiological conditions). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
 - Causality: Pre-saturation is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.
- Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration (C_{initial}).
- Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. Centrifugation may be required to fully separate the layers, especially if an emulsion forms.[18]
- Analysis: Carefully separate the two layers. Determine the concentration of the compound remaining in the aqueous layer (C_{aqueous}) using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation:
 - The amount of compound in the n-octanol phase is determined by mass balance:
$$C_{\text{octanol}} = (C_{\text{initial}} - C_{\text{aqueous}}) * (V_{\text{aqueous}} / V_{\text{octanol}}).$$
 - Calculate $P = C_{\text{octanol}} / C_{\text{aqueous}}$.
 - Calculate $\text{LogP} = \log_{10}(P)$.



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Caption: Protocol workflow for the shake-flask method of LogP determination.

Spectroscopic and Analytical Characterization

Beyond physicochemical properties, confirming the structural integrity and purity of the compound is paramount. Chemical suppliers often provide access to this data upon request.[3]

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C):** NMR is the most powerful tool for elucidating the molecular structure. ^1H NMR provides information on the number and environment of hydrogen atoms, while ^{13}C NMR details the carbon skeleton. This analysis would be used to confirm the connectivity of the bromopyridine and azepane rings.
- **Mass Spectrometry (MS):** MS provides the exact mass of the molecule, confirming its molecular formula. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum of this compound.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key signals would include C-H stretches from the aliphatic azepane ring and C=C/C=N stretches from the aromatic pyridine ring.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the workhorse for purity assessment. By separating the compound from any impurities, it allows for precise quantification of purity, typically reported as a percentage based on peak area at a specific UV wavelength.

Conclusion

1-(5-Bromopyridin-2-yl)azepane is a valuable building block in medicinal chemistry. Its physicochemical profile, characterized by high lipophilicity and pH-dependent aqueous solubility due to its basic nitrogen centers, provides a critical data foundation for its use in drug discovery. The experimental protocols detailed in this guide offer a robust and logical framework for researchers to empirically determine these properties. By understanding not just the "how" but the "why" of these experimental choices, scientists can generate the high-quality, reliable data necessary to advance promising molecules from the laboratory bench toward potential therapeutic applications.

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